4-Methyl-2-(2-methylbutan-2-yl)phenol
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Overview
Description
4-Methyl-2-(2-methylbutan-2-yl)phenol, also known as 4-tert-pentylphenol, is an organic compound with the molecular formula C11H16O. It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its applications in various fields, including industrial and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-methylbutan-2-yl)phenol typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alkylated phenols.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
4-Methyl-2-(2-methylbutan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used as an intermediate in the production of other chemicals and as a stabilizer in plastics
Mechanism of Action
The mechanism of action of 4-Methyl-2-(2-methylbutan-2-yl)phenol involves its interaction with cellular components. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, affecting their structure and function. This compound can also undergo oxidation-reduction reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenol
- 4-tert-Octylphenol
- 4-tert-Amylphenol
Uniqueness
4-Methyl-2-(2-methylbutan-2-yl)phenol is unique due to its specific alkyl group, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a different boiling point, solubility, and reactivity, making it suitable for specific applications .
Properties
CAS No. |
34072-71-4 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-methyl-2-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C12H18O/c1-5-12(3,4)10-8-9(2)6-7-11(10)13/h6-8,13H,5H2,1-4H3 |
InChI Key |
HSFXPWKQBDHWCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=C(C=CC(=C1)C)O |
Origin of Product |
United States |
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